
4-Mercapto-methylpyrazole
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Overview
Description
4-Mercapto-methylpyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-methylpyrazole typically involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Mercapto-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the mercapto group to a methyl group.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Methyl-substituted pyrazoles.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
4-Mercapto-methylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-Mercapto-methylpyrazole involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The mercapto group plays a crucial role in these interactions by forming strong bonds with metal ions or other reactive sites on the enzyme .
Comparison with Similar Compounds
4-Methylpyrazole: Known for its use as an antidote for methanol and ethylene glycol poisoning.
3,5-Dimethylpyrazole: Used in various chemical syntheses and as a ligand in coordination chemistry.
4-Mercaptopyrazole: Similar to 4-Mercapto-methylpyrazole but lacks the methyl group, affecting its reactivity and applications
Uniqueness: this compound is unique due to the presence of both a mercapto and a methyl group, which enhances its reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H6N2S |
---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
5-methyl-1H-pyrazole-4-thiol |
InChI |
InChI=1S/C4H6N2S/c1-3-4(7)2-5-6-3/h2,7H,1H3,(H,5,6) |
InChI Key |
SVMKSEFKYPGSIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)S |
Origin of Product |
United States |
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